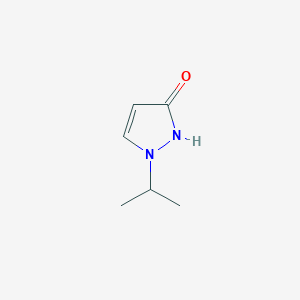
1-Isopropyl-1H-pyrazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-Isopropyl-1H-pyrazol-3-ol" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The isopropyl group attached to the pyrazole ring in "1-Isopropyl-1H-pyrazol-3-ol" suggests modifications that could impact the compound's physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the reaction of cyclopropyl oximes with specific reagents to form fully substituted 1H-pyrazoles under Vilsmeier conditions (POCl3/DMF), which includes sequential ring-opening, chlorovinylation, and intramolecular aza-cyclization . Another approach for synthesizing pyrazole derivatives is the oxidative cyclization of phenylhydrazono chromen-2-ones using copper acetate as a catalyst . Additionally, the synthesis of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline, a closely related compound, has been reported, which provides insights into the synthetic routes that could be applicable to "1-Isopropyl-1H-pyrazol-3-ol" .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For instance, the molecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones were determined by X-ray diffraction, revealing the orientation of substituent groups and the overall geometry of the molecule . Similarly, the structure of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline was investigated using FTIR, NMR, and XRD, complemented by quantum mechanical calculations . These techniques could be employed to analyze the molecular structure of "1-Isopropyl-1H-pyrazol-3-ol" as well.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For example, 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones were investigated under different conditions, revealing that steric hindrance could prevent certain reactions, while others like oxidation and tautomerization are possible . The tautomerism between 1,2-dihydro-3H-pyrazol-3-ones and 1H-pyrazol-3-ols has been studied, showing the existence of these compounds as dimers or monomers depending on the solvent . These findings suggest that "1-Isopropyl-1H-pyrazol-3-ol" may also exhibit interesting reactivity and tautomerism.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The supramolecular architecture of pyrazole derivatives, as seen in the case of halogenated isomers, is often controlled by hydrogen bonding and π-stacking interactions . The solubility, crystallinity, and thermal stability of these compounds can be studied using various analytical techniques. The antimicrobial activity of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline indicates potential biological properties that could be explored for "1-Isopropyl-1H-pyrazol-3-ol" as well . Additionally, the coordination behavior of pyrazole derivatives with metal ions has been reported, which could be relevant for the synthesis of complex compounds .
Scientific Research Applications
-
Chemical Synthesis
- Summary of Application : “1-Isopropyl-1H-pyrazol-3-ol” is used as an intermediate for the synthesis of various heterocyclic compounds. It’s a key component in the creation of a wide range of chemical structures.
-
Drug Discovery
-
Pharmaceutical Research
-
Material Science
-
Agricultural Chemistry
-
Organic Light Emitting Diodes (OLEDs)
Safety And Hazards
1-Isopropyl-1H-pyrazol-3-ol is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .
Future Directions
The future directions of research on 1-Isopropyl-1H-pyrazol-3-ol and similar compounds could involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Additionally, further exploration of the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives, a class of compounds that includes 1-Isopropyl-1H-pyrazol-3-ol, is expected .
properties
IUPAC Name |
2-propan-2-yl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)8-4-3-6(9)7-8/h3-5H,1-2H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKDYFHECTXSQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628907 |
Source


|
| Record name | 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-pyrazol-3-ol | |
CAS RN |
21074-39-5 |
Source


|
| Record name | 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)
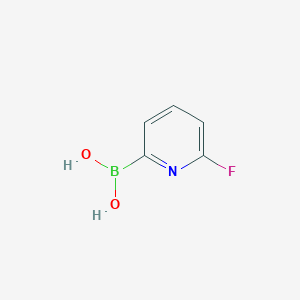
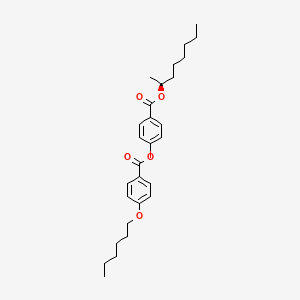
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)
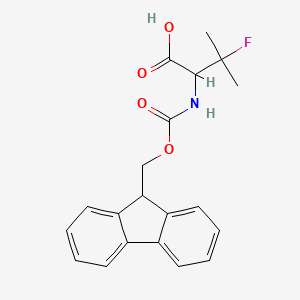
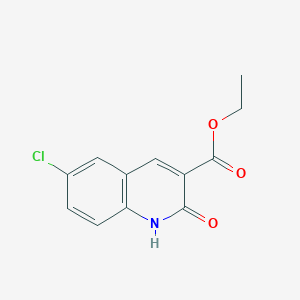




![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)
